1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-12(20)17-2-4-19(5-3-17)14-10-13(11-15-16-14)18-6-8-21-9-7-18/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVFYUZAYOTZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Morpholinopyridazine Moiety: The morpholinopyridazine group is introduced via nucleophilic substitution reactions, where a suitable pyridazine derivative reacts with morpholine under controlled conditions.
Final Coupling: The final step involves coupling the morpholinopyridazine-substituted piperazine with ethanone through a condensation reaction.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine or morpholinopyridazine rings.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Research indicates that 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone exhibits significant biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. For instance, studies on related piperazine derivatives indicate that they possess moderate to strong antibacterial activity, which could be leveraged for developing new antibiotics .
- Antitumor Activity : The compound's structural features suggest potential antitumor properties. Research has demonstrated that derivatives with similar frameworks can induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction .
Applications in Drug Development
This compound serves as a promising lead compound in several therapeutic areas:
Central Nervous System Disorders
Compounds with piperazine structures are often investigated for their neuropharmacological effects. They may interact with dopamine receptors, making them candidates for treating disorders such as schizophrenia and Parkinson's disease .
Antimicrobial Agents
Given the increasing resistance to traditional antibiotics, the exploration of novel antimicrobial agents is crucial. The compound's ability to inhibit bacterial growth positions it as a candidate for further development in this area .
Cancer Therapy
The potential antitumor effects highlight its application in oncology. By targeting specific pathways involved in cancer cell survival, it could contribute to the development of more effective cancer treatments .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, enzymes, and ion channels, leading to its observed biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating dopamine and serotonin receptors .
Comparison with Similar Compounds
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone can be compared with other piperazine derivatives such as:
1-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits significant antipsychotic and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by various research studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where , , , and are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The specific molecular formula and properties can be referenced from chemical databases such as PubChem .
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas:
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of related piperazine derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against various pathogenic strains.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 19.5 µg/ml |
| Compound B | Escherichia coli | 39.0 µg/ml |
| This compound | TBD | TBD |
The MIC values indicate the concentration required to inhibit the growth of bacteria, with lower values suggesting higher potency .
Anticancer Activity
Research has indicated that piperazine derivatives exhibit anticancer properties. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Case Study:
In a study involving a series of piperazine derivatives, compounds were tested against human prostate cancer cell lines (DU-145). The results indicated that certain derivatives had significant cytotoxic effects, leading to cell death at concentrations lower than standard chemotherapeutic agents .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | DU-145 | 10 |
| Compound Y | DU-145 | 15 |
| This compound | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that interactions with specific receptors or enzymes involved in cellular signaling pathways may play a crucial role.
Q & A
Advanced Research Question
- In Vitro Models : Use dopamine D and serotonin 5-HT receptor binding assays (radioligand displacement) to assess target engagement. Include negative controls with structurally similar but inactive analogs (e.g., non-acetylated derivatives) .
- In Vivo Models : Employ MK-801-induced hyperlocomotion in rodents to screen for antipsychotic activity. Dose selection should balance efficacy (e.g., 10–30 mg/kg) and catalepsy risk, monitored via bar-test assays .
- Selectivity Profiling : Screen against adrenergic (α) and histaminergic (H) receptors to rule out sedative side effects .
What computational strategies are effective in predicting and optimizing the blood-brain barrier (BBB) permeability of this compound?
Advanced Research Question
- QSAR Modeling : Use descriptors like polar surface area (PSA <70 Å), calculated logP (2.0–3.5), and hydrogen-bond donor count (<2) to predict BBB penetration. Software such as MOE or Schrödinger’s QikProp can validate these parameters .
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess passive diffusion. For example, derivatives with reduced morpholine ring polarity show improved logBB (brain/blood partition coefficient) values .
How can crystallographic challenges (e.g., twinning or poor diffraction) be resolved during structural elucidation?
Advanced Research Question
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for low-resolution crystals. SHELXD’s dual-space algorithm is effective for ab initio phasing of twinned data .
- Refinement Strategies : In SHELXL, apply TWIN and BASF commands to model twinning fractions. For disordered morpholine groups, use PART and SUMP restraints to refine occupancy .
What purification strategies are recommended for isolating high-purity batches (>98%) of this compound?
Basic Research Question
- Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) resolves acetylated byproducts. For scale-up, flash chromatography with gradient elution (5–20% MeOH in DCM) is cost-effective .
- Recrystallization : Use ethanol/water (4:1) to remove hydrophilic impurities. Monitor purity via NMR integration of acetyl singlet (δ 2.1–2.3 ppm) .
How do structural modifications to the pyridazine or piperazine moieties impact metabolic stability in preclinical studies?
Advanced Research Question
- Metabolic Hotspots : The morpholine ring is susceptible to CYP3A4 oxidation. Replace with tetrahydropyran or fluorinated morpholine to reduce clearance .
- Acetyl Group Alternatives : Replace the ethanone with a trifluoroacetyl group to resist esterase hydrolysis, improving half-life in hepatic microsomal assays .
What experimental and computational methods are used to study polymorphic forms of this compound?
Advanced Research Question
- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., acetone, ethyl acetate) under varying temperatures (4–40°C). Use PXRD to identify forms .
- Thermodynamic Stability : Calculate lattice energies via DFT (e.g., CASTEP) to predict dominant polymorphs. Correlate with solubility studies in biorelevant media (FaSSIF/FeSSIF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
